8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications . This particular compound features a sulfonyl group attached to a chlorophenyl ring, which is fused with a pyridoquinazolinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzophenones with appropriate sulfonyl chlorides under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division and signal transduction . The sulfonyl group plays a crucial role in enhancing the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but lacks the sulfonyl group, which may affect its potency.
4-[(4-bromophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one: Similar structure with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Another quinazoline derivative with distinct biological properties.
Uniqueness
8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is unique due to the presence of both the sulfonyl and chlorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H11ClN2O3S |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)sulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H11ClN2O3S/c19-12-4-6-13(7-5-12)25(23,24)14-8-9-16-15(11-14)18(22)20-17-3-1-2-10-21(16)17/h1-11H |
InChI Key |
XHKIGKHWENIIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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